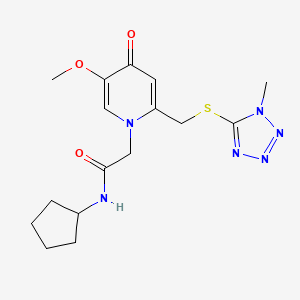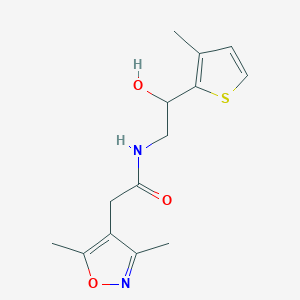![molecular formula C14H17N3OS B2512472 N-(1-cyanocyclopentyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide CAS No. 1223721-13-8](/img/structure/B2512472.png)
N-(1-cyanocyclopentyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclopentyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype mGluR1. This chemical compound is widely used in scientific research to understand the role of mGluR1 in various physiological and pathological conditions.
Wirkmechanismus
N-(1-cyanocyclopentyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide acts as a selective antagonist of mGluR1, which is a G protein-coupled receptor that is widely expressed in the central nervous system. mGluR1 plays a crucial role in the modulation of synaptic transmission, neuronal excitability, and synaptic plasticity. By blocking the activity of mGluR1, N-(1-cyanocyclopentyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide can modulate the release of glutamate and other neurotransmitters, leading to a reduction in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide has been shown to have a number of biochemical and physiological effects, including a reduction in the release of glutamate and other neurotransmitters, a decrease in neuronal excitability, and a modulation of synaptic plasticity. These effects have been observed in various animal models of neurological and psychiatric disorders, suggesting that N-(1-cyanocyclopentyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide may have therapeutic potential in these conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-cyanocyclopentyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide is its selectivity for mGluR1, which allows for specific modulation of this receptor without affecting other glutamate receptors. This makes N-(1-cyanocyclopentyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide a valuable tool for studying the role of mGluR1 in various physiological and pathological conditions. However, one limitation of N-(1-cyanocyclopentyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyanocyclopentyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide and mGluR1. One area of interest is the development of more potent and selective mGluR1 antagonists, which could be used to further elucidate the role of this receptor in various conditions. Another area of interest is the investigation of mGluR1 as a potential therapeutic target for various neurological and psychiatric disorders, including Parkinson's disease, anxiety, and addiction. Finally, there is a need for further research on the mechanisms underlying the effects of mGluR1 modulation, including the role of downstream signaling pathways and gene expression changes.
Synthesemethoden
N-(1-cyanocyclopentyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide can be synthesized by reacting 1-cyanocyclopentene with 2-mercapto-5-methylpyridine in the presence of a base, followed by reaction with ethyl chloroacetate. The resulting product is then purified by column chromatography to obtain N-(1-cyanocyclopentyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide in a pure form.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclopentyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide is extensively used in scientific research to study the role of mGluR1 in various physiological and pathological conditions. It has been shown to be effective in reducing the severity of symptoms in animal models of Parkinson's disease, anxiety, and addiction. N-(1-cyanocyclopentyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide has also been used to investigate the role of mGluR1 in synaptic plasticity, learning, and memory.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(5-methylpyridin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-11-4-5-13(16-8-11)19-9-12(18)17-14(10-15)6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUNCRFLFCPIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)SCC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3-Ethyl-3-hydroxypiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2512389.png)
![3-((3-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2512390.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2512393.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2512395.png)
![N-[(4-cyclohexyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2512397.png)
![N-[2-(Azepan-1-yl)-2-oxoethyl]-N-ethyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2512399.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine](/img/structure/B2512402.png)

![2-(4-fluorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2512404.png)

![4-methyl-2-{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}pentanoic acid](/img/structure/B2512409.png)
![4,5,6,7-Tetrahydro-[1,3]thiazolo[4,5-b]pyridin-2-amine;hydrobromide](/img/structure/B2512410.png)
![Methyl 2-{[5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)imidazo[2,1-b][1,3]thiazol-6-yl]sulfanyl}benzenecarboxylate](/img/structure/B2512412.png)